molecular formula C11H22N2OS B1478742 2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol CAS No. 2092257-03-7

2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol

Cat. No.: B1478742
CAS No.: 2092257-03-7
M. Wt: 230.37 g/mol
InChI Key: OMKYRLRYZLNZTK-UHFFFAOYSA-N
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Description

2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H22N2OS and its molecular weight is 230.37 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(thian-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2OS/c14-8-7-12-3-5-13(6-4-12)11-1-9-15-10-2-11/h11,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKYRLRYZLNZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C11H19N2OS
  • Molecular Weight : 219.35 g/mol
  • CAS Number : 2092407-09-3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The tetrahydrothiopyran moiety and piperazine ring contribute to its pharmacological profile.

Receptor Interaction

  • Dopamine Receptors : Studies suggest that compounds with similar structures can act as agonists or antagonists at dopamine receptors, influencing conditions such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : The compound may also interact with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.

Biological Activity Data

Activity Effect Reference
Dopamine Receptor AgonismModulates dopaminergic signaling
Serotonin Receptor ActivityPotential anxiolytic effects
Neuroprotective EffectsReduces neuronal apoptosis

Case Study 1: Dopaminergic Activity

A study evaluated the dopamine receptor affinity of various piperazine derivatives, including those structurally related to this compound. Results indicated that these compounds could selectively bind to D2-like receptors, suggesting potential therapeutic applications in treating dopaminergic disorders.

Case Study 2: Serotonergic Effects

Research focusing on serotonin receptor interactions revealed that similar compounds exhibit anxiolytic properties through 5-HT receptor modulation. This suggests that this compound may have implications in anxiety treatment protocols.

Case Study 3: Neuroprotection

In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect highlights its potential for developing treatments for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.